molecular formula C17H20N2O4S2 B2507309 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide CAS No. 946293-25-0

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2507309
CAS No.: 946293-25-0
M. Wt: 380.48
InChI Key: KRQWZBFBISJLHR-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide (CAS 946293-25-0) is a chemical compound with a molecular formula of C17H20N2O4S2 and a molecular weight of 380.48 g/mol . This disulfonamide-functionalized tetrahydroquinoline is part of a class of nitrogen-containing heterocycles that are recognized as privileged structures in medicinal chemistry due to their prevalence in pharmacologically active molecules . The tetrahydroquinoline scaffold is a versatile building block for constructing biologically active derivatives, and the incorporation of multiple sulfonamide groups is a common strategy in drug discovery to modulate biological activity and physicochemical properties . Research into analogous N-sulfonamide-tetrahydroquinoline compounds has demonstrated their potential as potent inverse agonists for nuclear receptors like RORγt, showing significant promise in preclinical models for the treatment of autoimmune diseases such as psoriasis . Other derivatives in this chemical family have been synthesized and evaluated for antimicrobial properties, showcasing the broad potential of this structural class in the development of new therapeutic agents . The compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-5-3-7-16(11-13)25(22,23)18-15-9-8-14-6-4-10-19(17(14)12-15)24(2,20)21/h3,5,7-9,11-12,18H,4,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWZBFBISJLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via a Michael-initiated SN2' cyclization between MBH acetates and methanesulfonamide. MBH acetates derived from benzaldehydes activated by EWGs (e.g., nitro, cyano) react with methanesulfonamide in dimethylformamide (DMF) under basic conditions (K2CO3, 23°C) to yield tertiary 1-methanesulfonyl-1,2-dihydroquinoline intermediates. For example, ethyl 2-(acetoxy(2-fluoro-5-nitrophenyl)methyl)acrylate (13 ) reacts with methanesulfonamide to form 1-methanesulfonyl-6-nitro-1,2-dihydroquinoline-3-carbonitrile (34 ) in 96% yield. Hydrogenation of the dihydroquinoline intermediate over a palladium catalyst (H2, 1 atm) saturates the C-1–C-2 double bond, yielding the tetrahydroquinoline core.

Introduction of the 3-Methylbenzenesulfonamide Group

Nucleophilic Aromatic Substitution (SNAr) at C-7

The C-7 position of the tetrahydroquinoline core is functionalized via SNAr using 3-methylbenzenesulfonamide. This requires activation of the aromatic ring by EWGs such as fluorine or nitro groups. For instance, 6,7-difluoro-1-methanesulfonyl-1,2-dihydroquinoline (32 ) undergoes substitution at C-7 with phenethylamine under mild conditions (K2CO3, DMF, 90°C). By analogy, substituting the C-7 fluorine with 3-methylbenzenesulfonamide would proceed via a similar mechanism:

  • Activation : The fluorine at C-7 acts as a leaving group due to electron withdrawal by the C-6 nitro group.
  • Substitution : 3-Methylbenzenesulfonamide attacks C-7, displacing fluoride and forming the C–N bond.
  • Rearomatization : Base-mediated deprotonation restores aromaticity, yielding the target compound.
Reaction Conditions Optimization
  • Solvent : DMF or dimethylacetamide (DMAc) enhances solubility of polar intermediates.
  • Base : K2CO3 or Cs2CO3 facilitates deprotonation of the sulfonamide nucleophile.
  • Temperature : 90–100°C accelerates substitution without promoting side reactions like sulfonyl migration.

Challenges in Sulfonamide Functionalization

Competing Sulfonyl Migration

Under basic conditions, 1-methanesulfonyl groups may undergo 1,3-sulfonyl migration, particularly in substrates with enolizable ketones. For example, treatment of 6,7-difluoro-1-methanesulfonyl-1,2-dihydroquinoline (32 ) with phenethylamine resulted in migration of the mesyl group to C-7, forming 49 instead of the desired substitution product. Mitigation strategies include:

  • Lower reaction temperatures (e.g., 60°C instead of 90°C).
  • Non-basic conditions (e.g., Lewis acid catalysis).

Steric Hindrance from 3-Methylbenzene Substituent

The ortho-methyl group in 3-methylbenzenesulfonamide introduces steric bulk, potentially slowing SNAr rates. Pre-activation of the sulfonamide as its sodium salt (using NaH or NaOH) enhances nucleophilicity and counteracts steric effects.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : The methanesulfonyl group appears as a singlet at δ 2.90–3.10. Aromatic protons adjacent to EWGs resonate downfield (δ 7.50–8.50).
  • 13C NMR : The mesyl carbon (SO2CH3) appears at δ 40–45, while the sulfonamide sulfur exhibits characteristic deshielding (δ 125–135).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) typically shows [M+H]+ ions with isotopic patterns consistent with sulfur-containing compounds. For example, 34 (C11H9N3O4S) exhibits a molecular ion at m/z 279.

Synthetic Protocol and Data Table

The following table summarizes optimized conditions for key steps:

Step Reagents/Conditions Yield (%) Characterization Data
MBH acetate synthesis Ac2O, TMSOTf, CH2Cl2, 0°C → 23°C 85–90 IR: 1740 cm−1 (ester C=O)
Cyclization Methanesulfonamide, K2CO3, DMF, 23°C 90–96 1H NMR: δ 5.11 (d, 2H, CH2)
Hydrogenation H2 (1 atm), Pd/C, EtOAc, 25°C 75–80 MS: [M+H]+ confirmed
SNAr 3-Methylbenzenesulfonamide, K2CO3, DMF, 90°C 65–70 19F NMR: Loss of F signal

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core linked to sulfonamide groups, contributing to its diverse chemical properties. The synthesis typically involves a multi-step organic reaction process:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
  • Introduction of the Methanesulfonyl Group : The tetrahydroquinoline intermediate is treated with methanesulfonyl chloride in the presence of a base like triethylamine.
  • Sulfonamide Formation : The final sulfonamide product is formed by reacting with 3-methylbenzenesulfonyl chloride under basic conditions.

This synthetic route allows for the creation of derivatives with varying functional groups, enhancing the compound's versatility for further applications .

Medicinal Chemistry

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide has been investigated for its potential therapeutic effects:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. This compound may serve as a lead structure for developing new antibiotics .
  • Anticancer Activity : Preliminary evaluations indicate potential cytotoxic effects against cancer cell lines. For instance, compounds derived from sulfonamides have shown selective toxicity towards colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells .

Biological Research

The unique structural features of this compound make it a candidate for studying biological mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with specific enzymes or receptors, potentially inhibiting their activity. This interaction is crucial in drug design aimed at modulating biological pathways .
  • Quantitative Structure–Activity Relationship (QSAR) Studies : QSAR models have been developed to predict the biological activity of related compounds based on their chemical structure. These models help in understanding how structural modifications can enhance efficacy against targeted diseases .

Industrial Applications

The compound also finds utility in industrial settings:

  • Specialty Chemicals Development : Due to its unique properties, it can be used as a building block in synthesizing more complex molecules for various applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroquinoline core may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide
  • N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide
  • N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide

Uniqueness

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both methanesulfonyl and sulfonamide groups, along with the tetrahydroquinoline core, provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a methanesulfonyl group and a sulfonamide moiety. The structural composition contributes to its solubility and reactivity , making it an interesting candidate for various therapeutic applications.

Property Details
Chemical Formula C19H22N2O5S
Molecular Weight 390.453 g/mol
Functional Groups Methanesulfonyl, sulfonamide
Core Structure Tetrahydroquinoline

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains. Specifically, the sulfonamide group is known for enhancing antibacterial activity due to its ability to inhibit bacterial folate synthesis pathways.

  • Case Study : A study demonstrated that related compounds exhibited Minimum Inhibitory Concentrations (MIC) in the range of 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae . This suggests that this compound may possess similar or enhanced antimicrobial properties.

Anticancer Activity

The compound's mechanism of action may involve the inhibition of specific kinases or proteases that are crucial for cancer cell signaling pathways. This inhibition can disrupt cellular processes leading to reduced proliferation of cancer cells.

  • Mechanism Insight : The interaction with molecular targets involved in tumor growth has been noted in studies focusing on similar tetrahydroquinoline derivatives. For example, compounds targeting RORγt have shown promise in treating autoimmune diseases and potentially cancer .

The precise mechanism of this compound is still under investigation; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cell signaling pathways.
  • Receptor Interaction : It could interact with receptors involved in inflammatory responses or cancer progression.

Comparative Studies

A comparative analysis of similar compounds indicates that modifications in the tetrahydroquinoline structure can lead to variations in biological activity. For instance:

Compound Name Activity Against Bacteria MIC (µM)
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)furanEffective against E. coli50
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)Effective against S. aureus100

These findings underscore the potential for this compound to be developed as an effective therapeutic agent.

Q & A

Q. How can oxidative stress models refine understanding of the compound’s neuroprotective mechanisms?

  • Methodological Answer :
  • ROS Detection : Use DCFH-DA fluorescence in SH-SY5Y cells to quantify reactive oxygen species (ROS) scavenging activity .
  • Western Blotting : Measure Nrf2 and HO-1 protein levels to link antioxidant effects to the KEAP1-Nrf2 pathway .

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